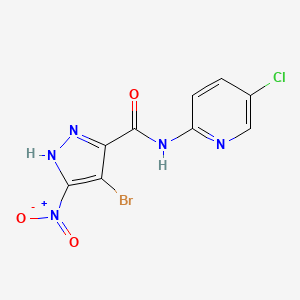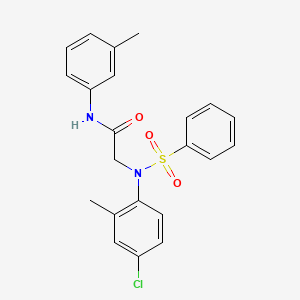![molecular formula C20H28N2O2 B5978379 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978379.png)
2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a spirocyclic lactam that contains a diazaspirodecane core, which is a unique structural feature that may confer specific biological activities.5]decan-6-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and glutamate receptors, which are involved in the regulation of mood, cognition, and behavior. By modulating these receptors, this compound may alter the activity of neuronal circuits and thereby produce its pharmacological effects.
Biochemical and Physiological Effects
This compound has been reported to produce several biochemical and physiological effects in animal models. For example, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. Moreover, this compound has been shown to reduce the activity of glutamate receptors, which are involved in the development of pain and anxiety. These effects suggest that this compound may have therapeutic potential for the treatment of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structural features, which may confer specific biological activities, and its potential as a drug candidate for the treatment of neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its moderate to high synthesis yield, which may limit its availability for large-scale studies, and its complex mechanism of action, which may require extensive pharmacological characterization.
Direcciones Futuras
There are several future directions for the study of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. First, further investigation of its mechanism of action and pharmacological properties may reveal new insights into its potential therapeutic applications. Second, the synthesis of analogs and derivatives of this compound may lead to the discovery of compounds with improved potency and selectivity. Third, the development of new methods for the synthesis of this compound may increase its availability and reduce the cost of production. Overall, the study of this compound has the potential to advance our understanding of the biological and pharmacological properties of spirocyclic lactams and to lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 1-cyclobutyl-3-(3-methoxybenzyl)urea with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atoms by the urea nitrogen and the cyclobutyl carbon, followed by intramolecular cyclization to form the spirocyclic lactam. The yield of this synthesis method is moderate to high, depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit activity against several biological targets, such as G protein-coupled receptors, ion channels, and enzymes. Moreover, this compound has been reported to possess analgesic, anxiolytic, and antipsychotic properties in animal models, suggesting its potential as a drug candidate for the treatment of pain, anxiety, and psychosis.
Propiedades
IUPAC Name |
2-cyclobutyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-8-2-5-16(13-18)14-21-11-4-9-20(19(21)23)10-12-22(15-20)17-6-3-7-17/h2,5,8,13,17H,3-4,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNHOUQGRIOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)


![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)

![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)